molecular formula C23H21NO2 B303103 N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbenzamide

N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbenzamide

Cat. No. B303103
M. Wt: 343.4 g/mol
InChI Key: DMISNUYVYMTKPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbenzamide, also known as DMF, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a member of the benzamide family and is widely used in the pharmaceutical industry due to its unique properties. DMF is a potent inhibitor of the protein kinase C (PKC) family, which plays a crucial role in various biological processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbenzamide acts as a potent inhibitor of the PKC family of enzymes. PKCs are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound inhibits the activity of PKC by binding to the catalytic domain of the enzyme and preventing its activation. This leads to the inhibition of downstream signaling pathways, which ultimately results in the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by inhibiting the PKC pathway. This compound has also been shown to reduce inflammation by inhibiting the activation of NF-κB. Additionally, this compound has been found to modulate the immune system by increasing the levels of regulatory T cells and decreasing the levels of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbenzamide has several advantages for use in laboratory experiments. It is a potent inhibitor of PKC, which makes it an ideal tool for studying the role of PKC in various biological processes. This compound is also relatively easy to synthesize, and its purity can be easily determined by various analytical techniques. However, there are some limitations to the use of this compound in laboratory experiments. This compound is a highly reactive compound and can easily oxidize in the presence of air and moisture. This can lead to the formation of impurities, which can affect the accuracy of experimental results.

Future Directions

N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbenzamide has shown significant potential for therapeutic applications. Future research should focus on identifying the specific cellular pathways and mechanisms that are affected by this compound. This will help to develop more targeted therapies that can be used to treat various diseases. Additionally, further research is needed to determine the optimal dosage and administration route of this compound for different therapeutic applications. Finally, the development of more stable analogs of this compound may overcome the limitations associated with its use in laboratory experiments.

Synthesis Methods

The synthesis of N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbenzamide involves the reaction of 3-methylbenzoyl chloride with 3-(3,4-dimethylphenyl)aniline in the presence of a base. The reaction yields this compound as a white crystalline solid with a melting point of 202-204°C. The purity of this compound can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and immunomodulatory properties. This compound has been found to be effective against various types of cancer, including breast cancer, prostate cancer, and leukemia. It works by inhibiting the PKC pathway, which is involved in the regulation of cell proliferation and survival. This compound has also been shown to reduce inflammation by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various pro-inflammatory cytokines.

properties

Molecular Formula

C23H21NO2

Molecular Weight

343.4 g/mol

IUPAC Name

N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbenzamide

InChI

InChI=1S/C23H21NO2/c1-15-6-4-8-20(12-15)23(26)24-21-9-5-7-18(14-21)22(25)19-11-10-16(2)17(3)13-19/h4-14H,1-3H3,(H,24,26)

InChI Key

DMISNUYVYMTKPA-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)C)C

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C(=O)C3=CC(=C(C=C3)C)C

Origin of Product

United States

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